Formaldehyde

Übersicht

Beschreibung

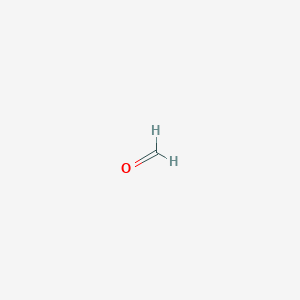

Formaldehyde (CH₂O) is the simplest aldehyde, characterized by a carbonyl group bonded to two hydrogen atoms. It is a colorless, pungent gas at room temperature but is typically handled in aqueous solutions (37–40% w/v), stabilized with 10–12% methanol to prevent polymerization . Its high reactivity stems from the electrophilic carbonyl group, enabling reactions with amines, thiols, and nucleic acids, which underpin its use in resins, adhesives, and as a preservative . Globally, ~21 million tons are produced annually via methanol oxidation using silver or metal oxide catalysts .

Vorbereitungsmethoden

Industrial Production Methods of Formaldehyde

Industrial this compound synthesis primarily relies on methanol (CH₃OH) as the feedstock, with two dominant catalytic processes: the FORMOX method (iron oxide/molybdenum oxide catalysts) and the silver-catalyzed process . These methods differ in reaction mechanisms, operating conditions, and byproduct profiles, influencing their adoption across manufacturing scales.

FORMOX Process: High-Efficiency Oxidation

The FORMOX process utilizes a mixed iron oxide and molybdenum oxide (Fe₂O₃/MoO₃) catalyst to oxidize methanol at temperatures between 260–400°C . The reaction proceeds via partial oxidation and dehydrogenation:

3\text{OH} + \text{O}2 \rightarrow 2 \, \text{CH}2\text{O} + 2 \, \text{H}2\text{O} \quad \Delta H = -159 \, \text{kJ/mol}

This exothermic reaction achieves methanol conversions exceeding 98% . Key advantages include:

-

Low byproduct formation : Trace amounts of formic acid (HCOOH), carbon monoxide (CO), and dimethyl ether (DME) are generated, simplifying purification .

-

Energy recovery : Reaction heat is captured to produce steam, reducing external energy demands .

-

High this compound concentration : Absorption towers yield aqueous solutions containing up to 55% this compound by weight .

The FORMOX method dominates large-scale production due to its efficiency and adaptability to continuous-flow reactors.

Silver-Catalyzed Processes: Dehydrogenation and Partial Oxidation

Silver-based processes operate at higher temperatures (600–700°C) and involve either complete oxidation (excess air) or incomplete oxidation (limited air) . The primary reactions are:

Dehydrogenation:

3\text{OH} \rightarrow \text{CH}2\text{O} + \text{H}_2 \quad \Delta H = +85 \, \text{kJ/mol}

Partial Oxidation:

3\text{OH} + \frac{1}{2} \text{O}2 \rightarrow \text{CH}2\text{O} + \text{H}2\text{O} \quad \Delta H = -159 \, \text{kJ/mol}

Silver catalysts (Ag crystals or gauze) enable methanol conversions of 77–87%, with lower efficiency compared to FORMOX . However, this method remains popular for:

-

Lower capital costs : Suitable for small-to-medium plants with access to inexpensive methanol .

-

Flexibility : Adjusting the air-to-methanol ratio optimizes this compound yield while minimizing CO₂ formation .

A critical drawback is the higher formic acid content (up to 1.5%), necessitating anion-exchange purification .

Table 1: Comparison of Industrial this compound Production Methods

| Parameter | FORMOX Process | Silver-Catalyzed Process |

|---|---|---|

| Catalyst | Fe₂O₃/MoO₃ | Ag crystals/gauze |

| Temperature Range (°C) | 260–400 | 600–700 |

| Methanol Conversion (%) | >98 | 77–87 |

| Byproducts | Trace CO, DME | Formic acid, CO₂ |

| This compound Concentration | Up to 55% | Up to 55% |

| Energy Efficiency | High (steam recovery) | Moderate |

Laboratory-Scale Synthesis Methods

Laboratory this compound preparation focuses on small-volume production, often for specialized applications such as tissue fixation or organic synthesis. Two prominent techniques include chemical oxidation of methanol and parathis compound depolymerization .

Chemical Oxidation Using Potassium Dichromate

A classic method involves oxidizing methanol with potassium dichromate (K₂Cr₂O₇) in sulfuric acid (H₂SO₄)6. The reaction proceeds as:

3\text{OH} + \text{K}2\text{Cr}2\text{O}7 + 4 \, \text{H}2\text{SO}4 \rightarrow 3 \, \text{CH}2\text{O} + \text{Cr}2(\text{SO}4)3 + \text{K}2\text{SO}4 + 7 \, \text{H}_2\text{O}

Procedure 6:

-

Mix 25 g K₂Cr₂O₇ with 98 mL H₂SO₄ in a round-bottom flask.

-

Slowly add 40 mL methanol via an addition funnel, maintaining temperatures below 70°C to prevent overoxidation to CO₂.

-

Distill the product at 96–98°C, collecting this compound gas in an ice-cooled receiver.

This method yields formalin (37% this compound in water) but requires careful temperature control to avoid explosive side reactions6.

Parathis compound Depolymerization

Parathis compound ((CH₂O)ₙ), a polymeric solid, is depolymerized to this compound gas by heating in phosphate-buffered saline (PBS) :

2\text{O})n \rightarrow n \, \text{CH}_2\text{O}

-

Dissolve 2 g parathis compound in 100 mL PBS.

-

Heat to 70°C in a fume hood until fully dissolved.

-

Adjust pH to 7.4 using NaOH or HCl.

-

Mix 20 mL 10% this compound (methanol-free) with 10 mL 10× PBS and 70 mL distilled water.

These methods produce 2% this compound solutions ideal for biological applications, avoiding methanol contamination .

Emerging Electrochemical Synthesis

Recent advances in electrochemistry enable the direct production of anhydrous this compound from methanol, bypassing energy-intensive distillation .

Mechanism and Efficiency

In a proton-exchange membrane reactor, methanol undergoes oxidation at the anode:

3\text{OH} \rightarrow \text{CH}2\text{O} + 2 \, \text{H}^+ + 2 \, \text{e}^-

-

Faraday efficiency : 80–90% at current densities of 100–200 mA/cm².

-

Purity : Dry this compound gas (no aqueous dilution).

-

Scalability : Demonstrated in flow reactors with minimal byproducts.

This method reduces energy consumption by 40% compared to thermal processes, positioning it as a sustainable alternative for specialty chemical markets .

Historical Evolution and Production Statistics

This compound production has grown steadily since the 1920s, driven by demand for resins and adhesives. U.S. production capacity reached 8.28 billion pounds in 1992, ranking it 22nd among top chemicals . The shift from silver-based to FORMOX processes after the 1970s improved yields from 54% to over 98% of theoretical capacity .

Analyse Chemischer Reaktionen

Formaldehyde is highly reactive due to the presence of the carbonyl group. It undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to formic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide:

CH2O+[O]→HCOOH

Reduction: this compound can be reduced to methanol using reducing agents like sodium borohydride:

CH2O+2[H]→CH3OH

Addition Reactions: this compound readily undergoes addition reactions with nucleophiles. For example, it reacts with ammonia to form hexamethylenetetramine:

6CH2O+4NH3→(CH2)6N4+6H2O

Polymerization: this compound can polymerize to form parathis compound or trioxane under certain conditions .

Wissenschaftliche Forschungsanwendungen

Biological Research

Formaldehyde is widely used in biological research for tissue preservation and fixation. It cross-links proteins within cells, which helps maintain the structural integrity of tissues during histological examinations. This property is crucial for studying cellular morphology, protein-DNA interactions, and chromatin structure .

Table 1: Applications of this compound in Biological Research

| Application | Description |

|---|---|

| Tissue Preservation | Fixation of biological tissues for microscopy and histological analysis. |

| Molecular Biology Techniques | Cross-linking of DNA/RNA for studying gene expression and interactions. |

| Vaccine Production | Inactivation of viruses/toxins in vaccines such as flu and polio vaccines. |

Histological Exams and Microscopy

This compound is the standard fixative used in histology due to its effectiveness in preserving cellular architecture with minimal shrinkage . It allows researchers to examine tissue samples under a microscope without significant structural changes to proteins.

Vaccine Production

In the pharmaceutical industry, this compound plays a vital role in vaccine production by inactivating pathogens while preserving their immunogenic properties. This application is essential for vaccines against influenza, polio, and hepatitis A .

Botanical Specimens

This compound is utilized to preserve botanical specimens before drying, preventing deterioration and allowing long-term storage of plant diversity data . A 30% this compound solution is commonly employed for this purpose.

Anatomical and Forensic Studies

In forensic science, this compound is used for embalming cadavers, allowing for the preservation of bodies for anatomical study or legal investigations . This application ensures that cadavers can be examined without rapid decomposition.

Construction Industry

This compound-based resins are extensively used in the construction industry as adhesives for wood products like particle board and plywood. These resins enhance durability and resistance to moisture, making them ideal for building materials .

Table 2: Industrial Uses of this compound

Healthcare Products

This compound is a key ingredient in many healthcare products due to its ability to kill bacteria, fungi, and viruses. It is commonly found in antiseptic solutions and medical equipment sterilization processes .

Chemical Synthesis Applications

This compound serves as a building block in organic synthesis, particularly in the production of various industrial chemicals such as:

- Urea-formaldehyde resins

- Phenol-formaldehyde resins

- Polyacetal resins

These compounds are utilized in manufacturing plastics, coatings, and other materials essential for numerous industries .

Case Study 1: Vaccine Development

A study conducted by the CDC highlighted the use of this compound in developing influenza vaccines. The research demonstrated that this compound effectively inactivated the virus while preserving its ability to elicit an immune response, leading to successful immunization campaigns that protected millions from seasonal flu outbreaks .

Case Study 2: Histological Techniques

Research published in histology journals emphasized the importance of this compound fixation techniques for preserving cellular morphology during cancer studies. The findings indicated that tissues fixed with this compound exhibited better structural integrity compared to those fixed with alternative methods .

Wirkmechanismus

Formaldehyde exerts its effects through its high reactivity with nucleophiles. It can form adducts or cross-links with DNA, RNA, and proteins, leading to the stabilization of biological structures. This compound reacts rapidly with primary and secondary amines, thiols, hydroxyls, and amides, forming methylol derivatives at the site of contact .

Vergleich Mit ähnlichen Verbindungen

Formaldehyde is compared here with acrolein (C₃H₄O) and crotonaldehyde (C₄H₆O), focusing on chemical structure, reactivity, toxicity, and applications.

Chemical Structure and Reactivity

- This compound : As an alkanal, it reacts readily with nucleophiles (e.g., DNA-protein crosslinking ). Its aqueous solutions form oligomers like parathis compound, complicating storage and analysis .

- Acrolein/Crotonaldehyde : As alkenals, their α,β-unsaturated carbonyl groups enable Michael addition and Diels-Alder reactions, making them more reactive than this compound .

Toxicity and Health Effects

- This compound: Chronic exposure causes respiratory irritation, asthma , and genotoxicity via DNA-protein crosslinks (DPCs) . Intermittent exposure (0.8 ppm) induces greater lung inflammation in mice than constant exposure (0.4 ppm) .

- Acrolein/Crotonaldehyde : Higher acute toxicity due to reactivity with thiols, but fewer long-term studies compared to this compound .

Analytical Challenges

- This compound : Difficult to analyze directly via GC/HPLC due to volatility and lack of chromophores. Requires derivatization (e.g., DNPH) .

- Acrolein/Crotonaldehyde : More amenable to direct detection via GC-MS due to higher molecular weight and stability .

Key Research Findings

- This compound in Wood Products : Emissions depend on resin molar ratio (this compound:urea). Higher ratios increase free this compound release . Melamine-urea this compound resins reduce emissions vs. urea-formaldehyde .

- Environmental Impact : this compound contributes to indoor air pollution (0.1 ppm guideline ), while acrolein is a component of outdoor smog .

- Regulatory Status: this compound’s carcinogenicity drives strict regulations (e.g., EU REACH), whereas crotonaldehyde lacks comprehensive risk assessments .

Biologische Aktivität

Formaldehyde (CH₂O) is a simple aldehyde that is widely recognized for its dual role as both a toxic agent and a biologically active compound within living organisms. This article delves into the biological activity of this compound, exploring its metabolic pathways, mechanisms of action, and implications for health, particularly in relation to cancer and neurodegenerative diseases.

1. Metabolism and Endogenous Production

This compound is produced endogenously in the human body as a by-product of amino acid metabolism, particularly from serine, glycine, and methionine. It plays a crucial role in the one-carbon metabolism pathway, which is essential for DNA methylation and other biochemical processes. The plasma concentration of this compound in healthy humans is maintained at approximately 80-100 μM, with rapid metabolism preventing accumulation .

Table 1: Endogenous this compound Levels

| Source | Concentration (μM) |

|---|---|

| Plasma | 80 - 100 |

| Tissue | 3 - 12 (ng/g) |

2. Biological Functions

Recent studies highlight that this compound is not only a toxic compound but also serves regulatory functions in gene expression through epigenetic modifications. It has been shown to inhibit S-adenosylmethionine (SAM) synthesis, impacting DNA methylation processes . This suggests that while high levels of this compound are harmful, lower concentrations may be necessary for normal cellular functions.

3. Toxicological Effects

Despite its biological roles, this compound is classified as a carcinogen by various health organizations due to its ability to form DNA adducts and cross-links that can lead to mutations. Research indicates that exposure to this compound increases the risk of various cancers, including nasopharyngeal cancer and leukemia . A meta-analysis revealed a significant increase in relative risk for amyotrophic lateral sclerosis (ALS) and brain tumors among individuals with high exposure levels .

Table 2: Carcinogenicity Data

| Study Type | Cancer Type | Relative Risk (RR) | Confidence Interval (CI) |

|---|---|---|---|

| Meta-analysis | ALS | 1.78 | 1.20 - 2.65 |

| Meta-analysis | Brain Tumor | 1.71 | 1.07 - 2.73 |

4. Neurotoxicity and Cognitive Impairment

This compound exposure has been linked to neurotoxic effects, including cognitive deficits and memory impairment. Studies show that inhalation of this compound can lead to neuronal damage and oxidative stress in the brain, raising concerns about its role in neurodegenerative diseases . For instance, elevated levels of this compound have been associated with increased tau protein misfolding, a hallmark of neurodegeneration.

Case Study: Occupational Exposure

A study conducted on workers in an anatomical pathology unit revealed significant levels of this compound exposure leading to chronic health issues, including respiratory problems and neurological symptoms. Monitoring showed that even at low concentrations (around 2-3 ppm), workers exhibited symptoms consistent with this compound toxicity .

Case Study: Animal Models

In animal studies, mice exposed to high levels of this compound demonstrated increased rates of tumor formation when fed diets rich in folate, which is metabolized to this compound . This highlights the compound's potential role in promoting cancer under specific metabolic conditions.

6.

This compound exhibits complex biological activity characterized by both beneficial metabolic roles and harmful toxicological effects. While it is crucial for certain biochemical processes such as DNA methylation, its carcinogenic potential necessitates careful monitoring of exposure levels. Ongoing research into the molecular mechanisms underlying this compound's effects will be essential for developing strategies to mitigate its risks while understanding its biological significance.

Q & A

Basic Research Questions

Q. What experimental methods are effective for removing indoor formaldehyde pollution?

Phytoremediation using plants like Chlorophytum comosum (Lili Paris) has demonstrated efficacy. A true experimental design with pretest-posttest control groups showed that three plants reduced this compound concentrations by 0.4 ppm in controlled environments. Measurements should use calibrated tools like the UNI-T A25F PM 2.5 Meter, with ANOVA tests to validate significance. Replication (e.g., 24 repetitions) ensures statistical robustness .

Q. How have historical regulatory guidelines addressed this compound emissions from wood-based materials?

Early guidelines emerged from observed health effects in the 1960s, leading to Germany’s 1977 proposal of a 0.1 ppm exposure limit. Methodologies for emission testing evolved from large-scale chamber methods (time-intensive but reliable) to cost-effective lab alternatives. These standards informed later regulations in the U.S. and EU, emphasizing emission thresholds for particle boards .

Q. What are the primary data streams for assessing this compound’s health impacts?

Three critical streams are integrated: (1) human epidemiological studies, (2) toxicology in animal models, and (3) mode-of-action analyses (e.g., metabolism and distribution). Systematic reviews of these streams help reconcile discrepancies, such as rapid detoxification in humans versus injected exposures in vitro .

Advanced Research Questions

Q. How can contradictions between epidemiological and animal studies on this compound’s reproductive toxicity be resolved?

Meta-analyses adjusting for publication bias (e.g., relative risk of spontaneous abortion: 1.4 unadjusted vs. 0.7 adjusted) reveal methodological limitations in human studies, such as inconsistent exposure quantification. Animal studies using inhalation (vs. injection) better model human metabolic pathways, where this compound is rapidly metabolized in the respiratory tract. Cross-validation via dose-response modeling and sensitivity analyses is critical .

Q. What experimental challenges arise in detecting low-concentration this compound gas, and how can they be mitigated?

Photo-elastic modulation systems face reduced signal-to-noise ratios at low concentrations (<0.06 ppm). Optimizing modulation frequency (e.g., 100 kHz for ZnSe crystals) and pairing infrared sources with high-transmittance filters (>90%) improve sensitivity. Comparative validation against standard spectrometers ensures accuracy, while increasing detector resolution addresses noise .

Q. How can resorcinol-formaldehyde gel properties be tailored for specific applications?

Nanostructure customization depends on synthesis conditions:

- Stage 1 (sol-gel): Catalyst concentration, pH, and solids content control pore size and density.

- Stage 2 (drying): Supercritical drying minimizes surface tension effects, preserving porosity.

- Stage 3 (carbonization): Activation temperature and duration adjust surface area for adsorption. Computational modeling of these parameters enables application-specific design (e.g., catalytic supports or adsorbents) .

Q. What methodologies address biases in this compound epidemiology studies?

Techniques include:

- Bias adjustment: Recalculating meta-relative risks after excluding studies with unmeasured confounders (e.g., smoking).

- Exposure misclassification correction: Using biomarkers (e.g., formic acid in urine) to validate self-reported data.

- Sensitivity analysis: Testing robustness across varying assumptions about latency periods or exposure thresholds .

Q. Methodological Frameworks

Q. How to design a study integrating this compound’s molecular mechanisms with population-level health data?

Apply the MEAL Plan framework:

- Main Idea: Link this compound’s DNA-protein crosslinking mechanism to specific health outcomes (e.g., nasopharyngeal cancer).

- Evidence: Combine in vitro genotoxicity assays with cohort studies monitoring exposed workers.

- Analysis: Use pathway analysis (e.g., Reactome) to identify biomarkers for targeted epidemiological screening.

- Link: Validate findings via dose-response alignment across experimental and observational data .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

- Quantitative: Nonlinear regression models (e.g., Hill equation) for threshold identification.

- Qualitative: Thematic analysis of exposure diaries or occupational records to contextualize outliers.

- Mixed-methods: Triangulate LC-MS/MS metabolite data with participant interviews to resolve exposure variability .

Q. Tables for Key Findings

Table 1. Efficacy of Chlorophytum comosum in this compound Removal

| Number of Plants | This compound Reduction (ppm) | Measurement Tool | Statistical Significance (p-value) |

|---|---|---|---|

| 1 | 0.4 | UNI-T A25F PM 2.5 Meter | <0.05 |

| 3 | 1.2 | UNI-T A25F PM 2.5 Meter | <0.01 |

| Source: |

Table 2. Synthesis Parameters for Resorcinol-Formaldehyde Gels

Eigenschaften

IUPAC Name |

formaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O/c1-2/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFSSNUMVMOOMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O, H2CO | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | formaldehyde | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Formaldehyde | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61233-19-0 | |

| Record name | Formaldehyde, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61233-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7020637 | |

| Record name | Formaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

30.026 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solids containing varying amounts of formaldehyde, probably as paraformaldehyde (polymers of formula HO(CH2O)xH where x averages about 30). A hazard to the environment. Immediate steps should be taken to limit spread to the environment., Gas or Vapor; Liquid, Nearly colorless gas with a pungent, suffocating odor; Formalin is an aqueous solution that is 37% formaldehyde by weight; inhibited solutions contain 6-12 % methyl alcohol. [NIOSH] Sold as water solutions containing 37%, 44%, or 50% formaldehyde; [ACGIH], Liquid, COLOURLESS GAS WITH PUNGENT ODOUR., Colorless aqueous solution of formaldehyde with a pungent, irritating odor. Gas at ordinary conditions., Nearly colorless gas with a pungent, suffocating odor. [Note: Often used in an aqueous solution (see specific listing for Formalin).] | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Formaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-6 °F at 760 mmHg (NIOSH, 2023), -19.5 °C, Boiling point: - 19.1 °C /Formaldehyde 37% uninhibited/, -20 °C, -6 °F | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

185 °F (85 °C) (Closed cup) /Gas/, 122 °F (50 °C) (Closed cup) /Formaldehyde 37%, 15% methanol/, 185 °F (85 °C) (Closed cup) /Formaldehyde 37%, methanol-free; gas/, 83 °C, closed cup, 37% aqueous soln- methanol free; 50 °C, closed cup, aqueous soln with 15% methanol, varies from 122-141 °F, NA (Gas) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), In water, 4.00X10+5 mg/L at 20 °C, In water, miscible at 25 °C, In water, 95 weight % at 20 °C, Soluble in ethanol and chloroform; miscible with ether, acetone and benzene, 400 mg/mL at 20 °C, Solubility in water: very good, Miscible | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.815 g/cu cm at -20 °C, Relative density (water = 1): 0.8, 1.04(relative gas density) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.04 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.067 (Air = 1), Relative vapor density (air = 1): 1.08, 1.04 | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

greater than 1 atm (NIOSH, 2023), Vapor pressure: 1 mm Hg /Formalin/, 3,890 mm Hg at 25 °C /100% formaldehyde/, >1 atm | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Nearly colorless gas [Note: Often used in an aqueous solution]. /Pure formaldehyde/, Colorless gas at ordinary temperatures, Clear, water-white, very slightly acid, gas or liquid., Clear, colorless or nearly colorless liquid /Formaldehyde solution/ | |

CAS No. |

50-00-0, 30525-89-4 | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paraformaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30525-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehyde [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | formaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formaldehyde | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/formaldehyde-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HG84L3525 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-134 °F (NIOSH, 2023), -92 °C, -134 °F | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.